1-BOC-3-(4-nitrophenoxymethyl)azetidine

Overview

Description

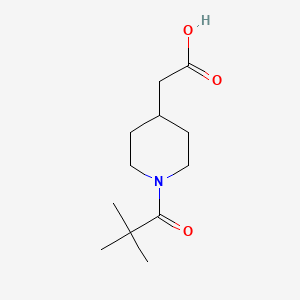

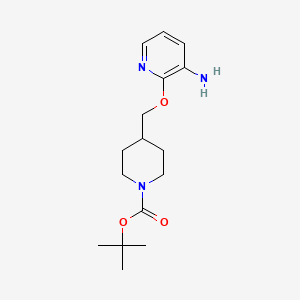

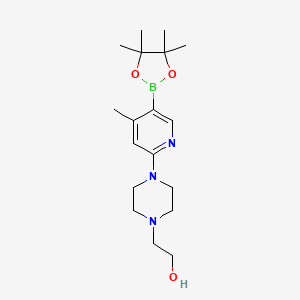

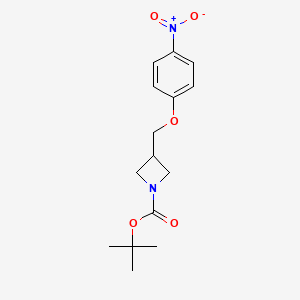

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a chemical compound with the CAS Number: 1355248-07-5 and a molecular weight of 308.33 . Its IUPAC name is tert-butyl 3-[(4-nitrophenoxy)methyl]-1-azetidinecarboxylate . It’s used as a building block in the synthesis of azaspiro[3.4]octanes .

Synthesis Analysis

The synthesis of azetidines, such as this compound, can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 . The linear formula is C15H20N2O5 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.33 . It should be stored in a refrigerated environment .Mechanism of Action

The mechanism of action of 1-BOC-3-NPM-Azetidine is believed to involve the inhibition of the enzymes acetylcholinesterase and phosphodiesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. Phosphodiesterase is an enzyme involved in the breakdown of cyclic nucleotides, and inhibition of this enzyme can lead to increased levels of cyclic nucleotides in the brain. The increased levels of acetylcholine and cyclic nucleotides can lead to increased neurotransmission and have a variety of effects on the brain and body.

Biochemical and Physiological Effects

1-BOC-3-NPM-Azetidine has been studied for its potential effects on the biochemical and physiological processes of the body. In particular, it has been found to have an effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which in turn can lead to increased neurotransmission and a variety of effects on the brain and body. In addition, 1-BOC-3-NPM-Azetidine has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. Inhibition of this enzyme can lead to increased levels of cyclic nucleotides in the brain, which can also lead to increased neurotransmission and a variety of effects on the brain and body.

Advantages and Limitations for Lab Experiments

1-BOC-3-NPM-Azetidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective compound for research. In addition, it has been found to possess several unique properties that make it a promising compound for further research. On the other hand, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase and phosphodiesterase, which can lead to increased levels of acetylcholine and cyclic nucleotides in the brain. This can lead to increased neurotransmission and a variety of effects on the brain and body, which can complicate the results of experiments.

Future Directions

1-BOC-3-NPM-Azetidine has a variety of potential future applications in medicinal and laboratory research. One potential area of research is in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In addition, 1-BOC-3-NPM-Azetidine could be studied for its potential applications in the treatment of cancer

Synthesis Methods

1-BOC-3-NPM-Azetidine can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with a base and a boc-protecting group. The reaction produces a 1-boc-3-nitrophenoxy group that is then reacted with azetidine to form 1-BOC-3-NPM-Azetidine. The reaction can be carried out in a variety of solvents, including acetonitrile, dimethylformamide, and ethyl acetate.

Scientific Research Applications

1-BOC-3-NPM-Azetidine has been studied for its potential applications in medicinal and laboratory research. It has been found to possess several unique properties that make it a promising compound for further research. For example, it has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. These properties make 1-BOC-3-NPM-Azetidine a promising compound for further research into the treatment of neurological and psychiatric disorders.

Safety and Hazards

When handling 1-BOC-3-(4-nitrophenoxymethyl)azetidine, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGJTBZVRZMVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742809 | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355248-07-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.